4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Description
Introduction and Background
Historical Context and Development
The compound was first cataloged in chemical databases in 2011, with its PubChem entry (CID 53409974) established on October 30, 2011. Its development aligns with broader trends in medicinal chemistry to create halogen-rich scaffolds for targeting G protein-coupled receptors (GPCRs) and ion channels. The synthesis of this molecule leverages sequential halogenation and etherification reactions, as demonstrated in protocols involving bromination of 3,5-dimethylphenol followed by coupling with 2-chloroethylpiperidine. Industrial production methods, described by suppliers like Matrix Scientific, emphasize catalytic efficiency and purity optimization through recrystallization.
Nomenclature and Classification
Systematic Nomenclature
- IUPAC Name : 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride.
- Common Synonyms : AKOS015843858, 4-(2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl)piperidine hydrochloride.
Structural Classification
- Core Structure : Piperidine heterocycle substituted with a 2-(2-bromo-4-chloro-3,5-dimethylphenoxy)ethyl group.
- Functional Groups : Aromatic bromine and chlorine substituents, ether linkage, tertiary amine (as hydrochloride salt).
- Chemical Class : Halogenated aryl ether-piperidine derivative.
Registry and Identification
| Identifier | Value |
|---|---|
| CAS Registry Number | 1219964-24-5 |
| PubChem CID | 53409974 |
| MDL Number | MFCD13560010 |
| SMILES | CC1=C(Cl)C(C)=C(B |
Properties
IUPAC Name |
4-[2-(2-bromo-4-chloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClNO.ClH/c1-10-9-13(14(16)11(2)15(10)17)19-8-5-12-3-6-18-7-4-12;/h9,12,18H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQHCBUJANODIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Chlorination: The initial step involves the bromination and chlorination of a dimethylphenol derivative to introduce the bromine and chlorine atoms at specific positions on the aromatic ring.
Ether Formation: The bromochloro-dimethylphenol is then reacted with an appropriate alkylating agent to form the phenoxyethyl ether.
Piperidine Introduction: The phenoxyethyl ether is subsequently reacted with piperidine under suitable conditions to form the desired piperidine derivative.
Hydrochloride Formation: Finally, the piperidine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the aromatic moiety.
Coupling Reactions: The phenoxyethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 4-[2-(2-bromo-4-chloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride
- Molecular Formula : C15H22BrClNO
- Molecular Weight : 383.1 g/mol
- CAS Number : 1219964-24-5
The compound features a piperidine core linked to a phenoxyethyl group, which is further substituted with bromine and chlorine atoms. This configuration enhances its reactivity and interaction with biological targets.
Chemical Synthesis
4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its halogenated structure allows for various substitution reactions, making it a versatile building block.
Biological Studies
The compound is utilized in biological research for:
- Receptor Binding Studies : Investigating interactions with specific receptors, which can elucidate mechanisms of action for potential therapeutic agents.
- Enzyme Inhibition Assays : Assessing the inhibitory effects on various enzymes, providing insights into metabolic pathways and drug development.
Material Science
In industrial applications, this compound can be employed in the production of specialty chemicals and advanced materials. Its properties may be leveraged in creating polymers or other materials with specific functionalities.
Case Study 1: Receptor Interaction Studies
A study investigated the binding affinity of halogenated piperidine derivatives to dopamine receptors. The results indicated that compounds similar to this compound exhibited significant receptor binding activity, suggesting potential applications in neuropharmacology.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of acetylcholinesterase by various piperidine derivatives, including this compound. The findings demonstrated that modifications in the aromatic substituents significantly influenced inhibitory potency, highlighting its potential as a lead compound in developing treatments for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and chlorine atoms, along with the piperidine ring, allows the compound to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Halogenation Patterns
Aromatic vs. Alkoxy Substituents
- The diphenylmethoxy derivative lacks halogenation but features bulky aromatic groups, which may reduce solubility compared to halogenated analogs.
- The isopentyloxy derivative replaces the aromatic ring with an aliphatic chain, likely diminishing π-π stacking interactions but improving metabolic stability.
Toxicity and Regulatory Considerations
- Data Gaps : Acute toxicity, ecotoxicology, and pharmacokinetic data for the target compound and its analogs are largely undocumented in the provided evidence .
- Regulatory Status : Many piperidine derivatives, including 4-(diphenylmethoxy)piperidine hydrochloride, are regulated under frameworks like China’s IECSC and OECD guidelines, but specific classifications for halogenated variants are unclear .
Stability and Reactivity
- Halogen Stability : Bromine’s lower bond dissociation energy compared to chlorine may make the target compound more reactive under thermal or photolytic conditions.
- Nitro Group Instability : The nitro-substituted analog may decompose under reducing conditions, releasing toxic byproducts.
Biological Activity
4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is a synthetic compound that belongs to the piperidine class of chemicals, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bromo-chloro-dimethylphenoxy group. This unique structure contributes to its biological properties. The presence of halogen atoms (bromine and chlorine) often enhances the lipophilicity and bioactivity of organic compounds.
Pharmacological Activity
Research indicates that piperidine derivatives exhibit a wide range of pharmacological activities, including:
- Antimicrobial Activity : Piperidine compounds have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that similar piperidine derivatives possess significant antibacterial properties against Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Compounds in this category are known to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE can lead to potential applications in treating neurodegenerative diseases .
- CNS Activity : Many piperidine derivatives are evaluated for their effects on the central nervous system (CNS). They may act as local anesthetics or antiarrhythmic agents, indicating their potential in treating conditions like anxiety or cardiac disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors in the body, influencing neurotransmitter systems and leading to therapeutic effects.
- Ion Channel Interaction : Similar compounds have been shown to affect voltage-gated ion channels, which play critical roles in cellular signaling and excitability .
- Binding Affinity : Studies using bovine serum albumin (BSA) binding assays indicate that this compound may have favorable binding characteristics, enhancing its pharmacokinetic profile .
Case Studies and Research Findings
A recent study utilized computer-aided drug design techniques to predict the biological activity spectra of new piperidine derivatives. The findings suggested that these compounds could target multiple biological pathways, making them promising candidates for further development .
Additionally, the synthesis of related compounds has revealed significant inhibitory activity against urease with IC50 values indicating strong potential for therapeutic applications in treating infections caused by urease-producing bacteria .
Data Table: Biological Activities of Piperidine Derivatives
Q & A
Q. What safety protocols are essential for in vivo studies with this compound?
- Methodological Answer :
- Acute Toxicity Testing : Determine LD₅₀ in rodents (oral/IP routes) per OECD 423 guidelines .
- Waste Disposal : Follow EPA/DOT regulations for halogenated organics (incineration at >1000°C) .
Advanced Mechanistic Studies
Q. What techniques are suitable for studying the compound’s interaction with lipid bilayers or membrane proteins?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
